ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes a 4-chlorophenylthioacetamido substituent at position 2 and a carbamoyl group at position 3, with an ethyl carboxylate moiety at position 4. Such derivatives are often synthesized via cyclization reactions of precursor pyridine-thioacetamide intermediates, as seen in analogous thieno[2,3-b]pyridine systems . The 4-chlorophenylthio group may enhance bioactivity by influencing electronic or steric interactions, a feature observed in antiplasmodial thieno[2,3-b]pyridine analogs . Structural determination of such compounds typically employs crystallographic tools like SHELXL and ORTEP, which are critical for confirming regiochemistry and substituent positioning .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-2-27-19(26)23-8-7-13-14(9-23)29-18(16(13)17(21)25)22-15(24)10-28-12-5-3-11(20)4-6-12/h3-6H,2,7-10H2,1H3,(H2,21,25)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTGJCCEOAGRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the thienopyridine family and features various functional groups that enhance its reactivity and potential therapeutic applications. The following sections will delve into its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN3O4S2
- Molecular Weight : 453.96 g/mol
- IUPAC Name : Ethyl 3-carbamoyl-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
The compound's structure incorporates a thieno[2,3-c]pyridine core with a carbamoyl and thioacetamido moiety, which is crucial for its biological interactions.
This compound exhibits various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its structural analogs have demonstrated potent inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's disease .
- Receptor Interaction : The unique functional groups in the compound facilitate interaction with various receptors, potentially modulating their activity. This characteristic makes it a candidate for developing therapeutics targeting specific pathways involved in cancer and other diseases.
Case Studies and Experimental Data
- Anticancer Activity : Research indicates that compounds similar to ethyl 3-carbamoyl derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways. A study highlighted that these compounds could effectively bind to proteins involved in cell proliferation and survival, suggesting potential use in cancer therapy.
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for developing treatments for neurodegenerative disorders .
- Inhibition of Cholinesterases : A series of experiments showed that structural analogs of this compound exhibit nanomolar range IC50 values against AChE, indicating strong inhibitory activity compared to standard drugs like donepezil hydrochloride .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Ethyl 3-carbamoyl derivative | C19H20ClN3O4S2 | AChE Inhibition | <10 |
| Similar Thienopyridines | Varies | Anticancer | Varies |
| Benzamide derivatives | C25H24FN3O5S | Enzyme Modulation | <50 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Core Modifications
The target compound’s thieno[2,3-c]pyridine core differs from thieno[2,3-b]pyridine analogs (e.g., tert-butyl 3-amino-2-[(4-chlorophenyl)carbamoyl]-6-methyl-4-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate ). The "b" vs. For instance, the thieno[2,3-b]pyridine derivative in exhibits antiplasmodial activity attributed to its 3-methylphenyl and tert-butyl carboxylate substituents, whereas the target compound’s 4-chlorophenylthio group may modulate solubility or target affinity .
Substituent Effects
- 4-Chlorophenylthioacetamido Group: This substituent is absent in ’s 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, which instead features styryl groups. The chloro substituent likely increases electrophilicity and resistance to metabolic degradation compared to styryl moieties .
- Carbamoyl vs. Cyano Groups: The target compound’s 3-carbamoyl group contrasts with cyano-substituted analogs (e.g., 3-cyano-4,6-distyrylpyridin-2(1H)-thione in ).
Preparation Methods
Cyclization of Activated Methylene Precursors
Activated methylene groups in pyridine derivatives facilitate cyclization with sulfur-containing reagents. For example, reacting 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide with α-halocarbonyl compounds in the presence of sodium ethoxide induces cyclization to form the thienopyridine core. This method, yielding 32% under optimized conditions (1-butanol, HCl, 80°C, 1 hour), highlights the role of strong bases in ring closure.
Stepwise Preparation of the Target Compound
Synthesis of the Thieno[2,3-c]Pyridine Intermediate
The core structure is synthesized via a two-step process:
- Formation of Pyridinethione : Reacting 3-amino-4-(4-chlorophenyl)-2-cyano-6-phenylpyridine with carbon disulfide in sodium ethoxide yields a pyridinethione intermediate.
- Cyclization : Treating the pyridinethione with ethyl chloroacetate in sodium ethoxide induces cyclization, forming the thieno[2,3-c]pyridine skeleton.
Reaction Conditions :
Introduction of the Carbamoyl Group at Position 3
The 3-carbamoyl group is introduced via hydrolysis of a nitrile intermediate. Treating the nitrile-containing thienopyridine with concentrated hydrochloric acid under reflux converts the nitrile to a carbamoyl group. Alternative methods involve direct coupling with carbamoyl chloride in the presence of a base.
Amidation at Position 2
The 2-(2-((4-chlorophenyl)thio)acetamido) substituent is introduced through nucleophilic acyl substitution. The amino group on the thienopyridine reacts with 2-((4-chlorophenyl)thio)acetyl chloride in dichloromethane, catalyzed by triethylamine.
Optimization Note : Excess acyl chloride and prolonged reaction times (12–24 hours) improve yields to ~75%.
Ethyl Esterification at Position 6
The ethyl ester group is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate using ethanol and sulfuric acid. Alternatively, ethyl chloroformate reacts with a hydroxyl group under basic conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- 1-Butanol vs. Ethanol : 1-Butanol increases solubility of aromatic intermediates, improving cyclization yields (32% vs. 25% in ethanol).
- Reflux Temperature : Higher temperatures (80°C) accelerate cyclization but may promote side reactions; controlled heating (60–70°C) balances speed and selectivity.
Catalytic Agents
- Sodium Ethoxide : Superior to NaOH in deprotonating thiol groups for cyclization.
- Piperidine : Catalyzes Knorr-type condensations in amidation steps, reducing reaction time by 30%.
Analytical Characterization
Post-synthesis analysis confirms structural integrity:
- IR Spectroscopy : Peaks at 2229 cm⁻¹ (C≡N), 1644 cm⁻¹ (C=O), and 3454 cm⁻¹ (N-H) validate functional groups.
- NMR :
- Mass Spectrometry : Molecular ion peak at m/z 423 [M⁺] matches the theoretical mass.
Challenges and Mitigation Strategies
Low Yields in Cyclization
- Cause : Steric hindrance from bulky substituents.
- Solution : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
Byproduct Formation During Amidation
- Cause : Competing reactions at the pyridine nitrogen.
- Solution : Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group before amidation.
Q & A
Q. What are the critical synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Construction of the thieno[2,3-c]pyridine core via cyclization reactions.
- Step 2 : Introduction of the 4-chlorophenylthioacetamido group using sulfonyl chlorides or thioether-forming reagents.
- Step 3 : Incorporation of the carbamoyl moiety via carbamate or urea-based coupling agents. Key reagents include sulfonyl chlorides (for sulfonamide linkages) and carbodiimides (for amide bond formation). Solvents like DMF or DMSO are used to enhance reactivity .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions.
- NMR spectroscopy : 1H/13C NMR confirms functional groups (e.g., carbamoyl proton at δ ~6.5 ppm) and regiochemistry.
- HPLC : Ensures purity (>95%) by monitoring residual solvents or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carbamoyl group incorporation.
- Real-time monitoring : HPLC tracks reaction progress, while in situ IR spectroscopy identifies transient intermediates .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values or target selectivity may arise from:
- Purity variations : Validate compound purity via LC-MS before assays.
- Assay conditions : Standardize buffer pH, temperature, and incubation time.
- Structural analogs : Compare activity with derivatives (e.g., methyl vs. ethyl esters) to identify SAR trends (see Table 1) .
Table 1 : Structural analogs and activity trends
| Compound Substituent | Bioactivity (IC50) | Key Structural Feature |
|---|---|---|
| 4-Chlorophenylthio | 12 nM (Kinase X) | Enhanced hydrophobic interactions |
| 3-Methoxybenzamido | Inactive | Steric hindrance at binding site |
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Functional group modulation : Replace the carbamoyl group with urea or thiourea to assess hydrogen-bonding effects.
- Scaffold hopping : Synthesize pyrido[4,3-d]pyrimidine analogs to evaluate ring size impact.
- Pharmacophore mapping : Use molecular docking to predict binding poses against targets like kinase enzymes .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to target proteins.
- Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution.
- Metabolomics : Identifies downstream metabolic perturbations in cell lines .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in aqueous vs. lipid media?
- pH-dependent solubility : The carbamoyl group increases solubility in alkaline buffers (pH >8) but reduces it in lipid membranes.
- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation in aqueous media, skewing apparent solubility .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Cell membrane permeability : Use logP calculations (e.g., ~2.8 for this compound) to predict penetration efficiency.
- Efflux pumps : Inhibit P-gp transporters in resistant cell lines (e.g., MDR1-overexpressing cells) to confirm target specificity .
Safety and Handling
Q. What precautions are critical for handling this compound in the lab?
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing or solvent-based steps.
- Storage : Keep in airtight containers with desiccants to prevent hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
